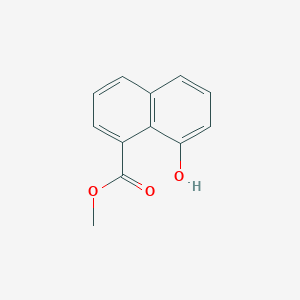

Methyl 8-hydroxy-1-naphthoate

Description

Contextual Significance of Naphthoate Derivatives in Academic Inquiry

Naphthoic acid and its derivatives, including substituted esters, represent a significant class of aromatic compounds that are subjects of extensive study in chemistry and life sciences. ontosight.ai Their rigid naphthalene (B1677914) core provides a versatile scaffold that can be functionalized to modulate electronic, physical, and biological properties. researchgate.net These derivatives are pivotal as intermediates and building blocks in the synthesis of more complex molecules, such as pharmaceuticals, dyes, and plant growth hormones. researchgate.net

In medicinal chemistry, naphthoic acid structures are investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticholinergic effects. ontosight.ainih.gov For instance, certain 2-naphthoic acid derivatives have been designed as potent and selective antagonists for the P2Y14 receptor, a target for inflammatory and metabolic diseases. nih.govacs.orgresearchgate.net The ability to systematically modify the naphthoic acid backbone allows researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.gov Furthermore, the inherent fluorescence of the naphthalene ring system has led to the development of naphthoate-based molecular probes for studying biological processes. nih.govacs.org

Scope of Research on Methyl 8-hydroxy-1-naphthoate within Organic and Medicinal Chemistry

This compound (chemical formula: C12H10O3) is an organic compound characterized by a naphthalene core substituted with a methyl ester at the 1-position and a hydroxyl group at the 8-position. cymitquimica.com This specific arrangement of functional groups, particularly the peri-positioning of the hydroxyl and ester groups, can lead to intramolecular hydrogen bonding, which influences its chemical reactivity and spectral properties. rsc.org

In organic chemistry, this compound is recognized as a valuable synthetic intermediate. cymitquimica.com Its functional groups—the hydroxyl, the ester, and the aromatic ring—offer multiple sites for chemical modification, making it a versatile building block for more complex structures. cymitquimica.com Research has explored its use as a precursor in the synthesis of dyes and other specialized organic compounds. cymitquimica.com

In the realm of medicinal chemistry, while direct therapeutic applications are not its primary role, it serves as a scaffold for developing potentially bioactive molecules. cymitquimica.comevitachem.com The core structure is of interest for its potential interactions with biological targets, and its derivatives are investigated for various therapeutic properties. smolecule.com For example, the related compound 8-hydroxy-1-naphthoic acid, the precursor acid, is a known metabolite in certain biochemical pathways. The study of this compound and its derivatives contributes to the broader understanding of how this class of compounds interacts with biological systems.

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFFPEOQMHEQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346015 | |

| Record name | Methyl 8-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5247-86-9 | |

| Record name | 1-Naphthalenecarboxylic acid, 8-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5247-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and Chemical Properties

Methyl 8-hydroxy-1-naphthoate typically appears as a white to pale yellow or off-white crystalline solid. cymitquimica.com It is generally soluble in organic solvents like ethanol, ether, acetone, and dimethyl sulfoxide, but has limited solubility in water. cymitquimica.com

Table 1: of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C12H10O3 | cymitquimica.comchemscene.comsynquestlabs.com |

| Molecular Weight | 202.21 g/mol | chemscene.comsynquestlabs.com |

| CAS Number | 5247-86-9 | chemscene.comsynquestlabs.comapolloscientific.co.uk |

| Melting Point | ~150-152°C | |

| Density | ~1.23 g/cm³ | |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| LogP | 2.332 | chemscene.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 8 Hydroxy 1 Naphthoate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by measuring the interaction of infrared radiation with the material.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within Methyl 8-hydroxy-1-naphthoate. While a specific, publicly available, fully-interpreted spectrum for this compound is not readily found, its key spectral features can be predicted based on the analysis of closely related compounds, such as hydroxynaphthoic acids and their esters.

The FT-IR spectrum of a related compound, 1-hydroxy-2-naphthoic acid, shows a broad and strong absorption peak around 3446 cm⁻¹ which is attributed to the stretching vibrations of the O-H group. chemicalbook.com Aromatic C-H stretching vibrations are typically observed around 3064 cm⁻¹ and 3012 cm⁻¹. chemicalbook.com The presence of a methyl group would give rise to symmetric and antisymmetric stretching vibrations near 2853 cm⁻¹ and 2925 cm⁻¹. chemicalbook.com

A crucial absorption for this compound is the ester carbonyl (C=O) stretch. In similar aromatic esters, this bond typically appears as a strong band in the region of 1720-1694 cm⁻¹. chemicalbook.com For comparison, in the deprotonated anion of 3-hydroxy-2-naphthoate, which forms an ionic liquid, the carboxylate group (COO⁻) and aromatic C=C double bonds show bands in the region of 1600 cm⁻¹. researchgate.net The absence of a broad -OH absorption from a carboxylic acid group in the FT-IR spectrum of an ester derivative confirms the successful esterification. researchgate.net The spectrum would also be expected to exhibit characteristic C-O stretching vibrations and aromatic ring C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H stretch | ~3450 (broad) |

| Aromatic C-H | C-H stretch | ~3100-3000 |

| Methyl C-H | C-H stretch | ~2950-2850 |

| Ester Carbonyl | C=O stretch | ~1720-1700 |

| Aromatic Ring | C=C stretch | ~1600, ~1500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

The ¹H-NMR spectrum of this compound provides precise information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. Although a specific spectrum for this compound is not available, analysis of related naphthoate structures allows for a detailed prediction of the expected chemical shifts and splitting patterns.

For instance, in the ¹H-NMR spectrum of methyl 3-hydroxy-2-naphthoate, the aromatic protons appear in the range of 7.14-7.75 ppm. researchgate.net In another related compound, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 1-naphthoate, the aromatic protons resonate between 7.42 and 8.92 ppm. cas.cz

For this compound, the following proton signals are anticipated:

Aromatic Protons: The naphthalene (B1677914) ring system will exhibit a complex set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J-values) will depend on the substitution pattern and the electronic effects of the hydroxyl and methyl ester groups.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, likely in the range of 3.8-4.0 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will also produce a singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. It may appear anywhere from 5.0 to 12.0 ppm and can sometimes be broad.

Table 2: Predicted ¹H-NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H2-H7) | 7.0 - 9.0 | Multiplets (m) |

| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

The unambiguous assignment of these signals would typically be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence). cas.cz

Mass Spectrometry for Fragmentation Patterns and Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 203.2.

The fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural information. For esters, a common fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, one would anticipate the loss of the methoxy (B1213986) group (-OCH₃) to yield a fragment ion at m/z 171, or the loss of methanol (B129727) (CH₃OH) from the protonated molecular ion, potentially leading to a fragment at m/z 171 as well. This is observed in the fragmentation of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), which readily loses methanol to form a stable ion. docbrown.info Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion, a characteristic fragmentation for aromatic carbonyl compounds. libretexts.org

Table 3: Predicted ESI-MS Fragmentation for this compound

| Ion | Formula | m/z (Predicted) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₁O₃]⁺ | 203.2 | Protonated molecular ion |

| [M+H - CH₃OH]⁺ | [C₁₁H₇O₂]⁺ | 171.2 | Loss of methanol |

| [M+H - OCH₃]⁺ | [C₁₁H₈O₂]⁺ | 172.2 | Loss of methoxy radical (less common in ESI) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique in proteomics, primarily used for the identification of proteins via a method called Peptide Mass Fingerprinting (PMF). europeanpharmaceuticalreview.comnih.gov In a typical PMF workflow, a protein is enzymatically digested (e.g., with trypsin) into a mixture of smaller peptides. nih.gov This peptide mixture is then co-crystallized with a matrix material on a target plate and analyzed by MALDI-TOF MS. europeanpharmaceuticalreview.com The resulting mass spectrum contains a series of peaks corresponding to the masses of the individual peptides, creating a unique "fingerprint" for that protein. europeanpharmaceuticalreview.com This experimental fingerprint is then compared against theoretical peptide masses from protein databases to identify the original protein. europeanpharmaceuticalreview.complos.org

While standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used, there is ongoing research into novel matrices for specific applications. researchgate.net There is no available research that specifically documents the use of this compound or its derivatives as a matrix for MALDI-TOF MS analysis of peptides. In principle, a suitable matrix compound must be able to absorb the laser energy and co-crystallize with the analyte, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. While naphthoate derivatives possess aromatic systems capable of absorbing UV light, their suitability as a MALDI matrix for peptide identification would require empirical investigation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption and emission properties of this compound and related compounds are complex and influenced by several factors, including intramolecular interactions and the surrounding environment.

Analysis of Intramolecular Hydrogen Bonding Effects on UV-Vis Spectra

The presence of an intramolecular hydrogen bond (IHB) between the hydroxyl group at the 8-position and the carbonyl group of the ester at the 1-position significantly influences the electronic spectra of this compound. This type of hydrogen bond is a common feature in related molecules like 8-hydroxy-1-naphthaldehyde, where it creates a seven-membered ring that stabilizes a planar conformation. This stabilization impacts the π-electron system of the naphthalene ring, leading to shifts in the absorption maxima (λmax).

In similar hydroxynaphthoate (B12740854) compounds, the position of the substituents is known to influence the electronic spectra. For instance, in 1-substituted naphthalenes, the 1La (π-π) transition is typically lower in energy than the 1Lb (π-π) transition, while the reverse is true for 2-substituted naphthalenes. The observation that the 1Lb state is the lowest excited state in methyl 1-hydroxy-2-naphthoate (B8527853) suggests the presence of an intramolecular hydrogen bond. researchgate.net Theoretical studies on related molecules like phenyl 1-hydroxy-2-naphthoate (PHN) have shown that conformers with a strong O–H···O=C intramolecular hydrogen bond are considerably more stable. mdpi.comresearchgate.net This stability is a key factor in determining the observed UV-Vis spectrum. The strength and nature of the intramolecular hydrogen bond can act as a switch, controlling the photophysical pathways available to the molecule upon excitation. mdpi.com

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is common in molecules possessing both proton-donating and accepting groups in close proximity, facilitated by an intramolecular hydrogen bond. mdpi.commdpi.com Upon photoexcitation, the acidity and basicity of these groups can increase, driving the proton transfer. mdpi.com This results in the formation of a photo-tautomer in the excited state, which can then relax to the ground state or fluoresce with a large Stokes shift. mdpi.com

The dynamics of ESIPT can be extremely fast, often occurring on the femtosecond to picosecond timescale. rsc.orgdaneshyari.com For instance, in a study of 2-phenylphenol, the ESIPT was completed within 118 fs. rsc.org The efficiency and rate of ESIPT are highly dependent on the molecular conformation, temperature, pH, and the nature of the solvent, particularly its hydrogen-bonding capacity. mdpi.com In some hydroxynaphthoic acid derivatives, ESIPT is observed, while in others, it is absent. For example, 3-hydroxy-2-naphthoic acid exhibits ESIPT, whereas 1-hydroxy-2-naphthoic acid in its neutral form does not, which has been attributed to differences in hydrogen bond strength and excited-state pKa values. researchgate.net The relative positioning of the hydroxyl and carboxyl groups on the naphthalene ring is a critical factor that can enable or prohibit the ESIPT process. mdpi.com

Fluorescence Spectroscopy and pH-Dependent Photophysical Properties

The fluorescence properties of this compound and its analogs are intricately linked to their structure and environment. The emission characteristics can be significantly altered by factors such as solvent polarity and pH. nih.govnih.gov For example, some fluorescent dyes exhibit a red shift in their emission spectra with increasing solvent polarity. sioc-journal.cn

The pH of the solution can have a profound effect on the photophysical properties, particularly for molecules with acidic or basic functional groups. nih.gov Changes in pH can alter the protonation state of the molecule, leading to different absorbing and emitting species in solution. nih.govnih.gov For instance, in superfolder green fluorescent protein (sfGFP), the protonation state of a tyrosine residue in the chromophore dictates its absorbance and fluorescence properties. nih.gov Similarly, for some hydroxynaphthoic acids, deprotonation upon addition of a base is necessary to observe ESIPT. researchgate.net This pH dependence can be utilized to create fluorescent probes that are sensitive to their local environment. sioc-journal.cn

Molecules capable of ESIPT often exhibit dual fluorescence, with one emission band corresponding to the normal form and a second, largely Stokes-shifted band corresponding to the tautomeric form. daneshyari.com However, the absence of a large Stokes-shifted emission in some related compounds, like methyl 1-hydroxy-2-naphthoate, indicates that ESIPT is not the dominant relaxation pathway, and other non-radiative decay channels may be more prevalent. mdpi.comccu.edu.tw

Solid-State Structural Characterization via X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular and crystal structure of a compound, provided that suitable single crystals can be obtained. uhu-ciqso.es This technique allows for the precise determination of atomic coordinates, from which molecular geometry, conformational preferences, and packing arrangements in the crystal lattice can be derived. uhu-ciqso.esdntb.gov.ua For this compound, an SCXRD analysis would reveal the exact bond lengths and angles of the naphthalene core and the ester group, as well as the geometry of the intramolecular hydrogen bond. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uhu-ciqso.es The quality of the data and the resulting structure are highly dependent on the quality of the crystal. uhu-ciqso.es

Table 1: Crystallographic Data for a Related Compound (Illustrative)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.231(3) |

| c (Å) | 12.876(4) |

| β (°) | 98.76(1) |

| Volume (Å3) | 1112.1(5) |

| Z | 4 |

Note: This data is illustrative for a cocrystal of 1-hydroxy-2-naphthoic acid and is intended to show typical parameters obtained from a single-crystal X-ray diffraction experiment. mdpi.comresearchgate.net Data for this compound itself would require a specific experimental determination.

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons in Cocrystals

While the intramolecular hydrogen bond is a key feature of the individual this compound molecule, in the solid state, intermolecular hydrogen bonds and other non-covalent interactions dictate the crystal packing and the formation of supramolecular architectures. researcher.lifeufsc.br The study of these interactions is crucial in crystal engineering. ufsc.br

Carboxylic acids and other molecules with hydrogen bond donors and acceptors are known to form predictable patterns of intermolecular interactions called supramolecular synthons. ufsc.br For instance, the "acid-pyridine" heterosynthon is a robust and common motif in cocrystals of carboxylic acids with nitrogen-containing heterocycles. mdpi.comresearchgate.netresearcher.life In cocrystals of 1-hydroxy-2-naphthoic acid with various N-heteroaromatic compounds, a variety of hydrogen-bonding networks and ring motifs, such as R22(7) and R22(8), have been observed. mdpi.comresearcher.life These networks are built from both strong, conventional hydrogen bonds (e.g., O-H···N) and weaker interactions (e.g., C-H···O), which collectively contribute to the stability and dimensionality of the resulting supramolecular structure. mdpi.comresearcher.life The analysis of these synthons in cocrystals containing this compound would provide insight into its self-assembly behavior and its potential for forming novel multicomponent crystalline materials. acs.orgrsc.org

Table 2: Common Supramolecular Synthons in Carboxylic Acid Cocrystals

| Synthon Type | Description | Graph Set Notation (Example) |

|---|---|---|

| Homosynthon | Interaction between identical functional groups | R22(8) (Carboxylic acid dimer) |

| Heterosynthon | Interaction between different functional groups | R22(7) (Acid-Pyridine) |

This table provides examples of common supramolecular synthons observed in the crystal structures of carboxylic acids and their cocrystals. mdpi.comresearcher.lifeufsc.br

Computational Chemistry and Theoretical Modeling of Methyl 8 Hydroxy 1 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic perspective on the molecule's behavior. These methods are used to determine the molecule's stable conformations and the distribution of its electrons, which are fundamental to its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For Methyl 8-hydroxy-1-naphthoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are utilized to determine its most stable three-dimensional structure through geometry optimization. researchgate.netresearchgate.net This process minimizes the total energy of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized geometry represents the most probable conformation of the molecule in its ground state.

For instance, studies on closely related naphthoic acid derivatives show that the peri-positioning of the hydroxyl and methyl carboxylate groups in this compound allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. rsc.org This interaction significantly influences the planarity and rigidity of the molecule. The optimized geometric parameters for analogous structures have been calculated, providing a template for understanding this compound. researchgate.net

Table 1: Exemplary Optimized Geometric Parameters for Naphthoic Acid Derivatives (Illustrative) Data based on computational studies of analogous compounds. researchgate.net

| Parameter | Bond | Value |

| Bond Length (Å) | C-OH | 1.430 |

| Bond Length (Å) | C=O | 1.258 |

| Bond Length (Å) | C-OCH₃ | 1.430 |

| Bond Angle (°) | C-C=O | 120 |

| Bond Angle (°) | C-O-C | 109.5 |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron. tandfonline.com

Analysis of these orbitals reveals the distribution of electron density and identifies the regions of the molecule most likely to participate in chemical reactions. For molecules similar to this compound, the HOMO is typically localized over the naphthalene (B1677914) ring and the hydroxyl group, while the LUMO is concentrated around the carboxylate group. researchgate.netrsc.org From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. tandfonline.com

Table 2: Calculated Global Chemical Reactivity Descriptors (Illustrative) Values are based on computational studies of related hydroxy naphthoic acid derivatives and serve as an example. researchgate.nettandfonline.com

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | -5.5 to -6.5 |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.7 to 2.3 |

| Chemical Softness (S) | 1 / η | 0.43 to 0.59 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.0 to 4.5 |

Dipole Moment, Polarizability, and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to indicate electrostatic potential, where red represents regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and a slightly less negative region near the hydroxyl oxygen, highlighting these areas as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netrsc.org The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net

In QSAR studies, the structure of a molecule is characterized by various numerical parameters known as molecular descriptors. These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or physicochemical (e.g., LogP, polarizability, molar refractivity). researchgate.netresearchgate.net By analyzing a series of related compounds, correlations can be drawn between these descriptors and observed chemical reactivity. For instance, studies on substituted naphthoic acids have shown that descriptors like hydration energy and polarizability can be linked to the stability and reactivity of the compounds. researchgate.net Strongly polar substituents, such as the hydroxyl group, are found to increase hydration energy. researchgate.net

Table 3: Key Molecular Descriptors for QSAR Studies Values are a mix of data for the title compound and illustrative examples from related compounds. researchgate.netresearchgate.netchemscene.com

| Descriptor | Definition | Typical Value |

| LogP | Octanol-water partition coefficient | 2.332 chemscene.com |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 46.53 Ų chemscene.com |

| Molecular Weight (amu) | Sum of atomic weights | 202.21 chemscene.com |

| Molar Refractivity (ų) | Molar polarizability of a substance | ~56-62 |

| Molecular Volume (ų) | van der Waals volume | ~540-600 |

| Hydration Energy (kcal/mol) | Energy released when one mole of ions dissolves in water | ~ -6 to -10 |

| Polarizability (ų) | Tendency of the molecular electron cloud to be distorted | ~19-22 |

Predictive Modeling for Biological Activities based on Structural Properties

QSAR models are powerful tools for predicting the biological activities of new or untested compounds. mdpi.com By developing a statistically significant model from a training set of molecules with known activities (e.g., antimicrobial, anticancer), the activity of this compound or its derivatives can be estimated. nih.gov For example, 3D-QSAR models based on pharmacophore mapping have been successfully used for related naphthalene-based compounds to understand inhibitor binding to protein targets. mdpi.com These models can identify the key structural features—such as the presence and position of hydrogen bond donors/acceptors and aromatic rings—that are essential for a specific biological effect. This predictive capability is invaluable in rational drug design, allowing for the prioritization of synthesis and testing of compounds with the highest predicted potency and guiding the design of new, more effective analogues. researchgate.netmdpi.com

Excited State Computational Methodologies for Photophysical Phenomena

To unravel the complex photophysical and photochemical behavior of this compound, particularly processes initiated by the absorption of light, researchers employ a variety of sophisticated computational methodologies. These methods are essential for mapping the potential energy surfaces of the electronic excited states, identifying transition states, and calculating the energetic and kinetic parameters that govern the fate of the excited molecule. The choice of computational method is critical and is often guided by the specific phenomenon being investigated, be it the emissive properties or the non-radiative decay pathways.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. In molecules like this compound, which possess both a proton-donating group (the hydroxyl group) and a proton-accepting group (the carbonyl oxygen of the ester), ESIPT is a potential de-excitation pathway. Theoretical investigations are paramount in confirming and characterizing this process.

Computational studies on related hydroxynaphthoic acid derivatives have extensively used Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to explore the ESIPT mechanism. scite.aiglobal-sci.com These methods are employed to calculate the potential energy surfaces along the proton transfer coordinate in both the ground (S₀) and the first excited singlet state (S₁). A key indicator of a favorable ESIPT process is the presence of a double-well potential in the S₁ state, with the proton-transferred tautomer being energetically more stable than the initially excited enol form. researchgate.net

For instance, in studies of 1-hydroxy-2-naphthoic acid, ab initio methods like Hartree-Fock (HF) and Configuration Interaction Singles (CIS) have been utilized. researchgate.net While CIS calculations can sometimes overestimate the energy gap between the ground and excited states, they have been successful in predicting the likelihood of ESIPT. researchgate.net More advanced methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can provide a more accurate description of the electronic states, especially in cases where static correlation is significant. tandfonline.com

The theoretical investigation of ESIPT in this compound would involve:

Geometry Optimization: Optimizing the geometries of the enol (E) and the proton-transferred keto (K) tautomers in both the S₀ and S₁ states.

Potential Energy Surface Scanning: Calculating the energy profile along the O-H coordinate to identify the energy barriers for the forward and reverse proton transfer.

Vibrational Analysis: Confirming the nature of the stationary points (minima or transition states) and calculating vibrational frequencies.

Calculation of Spectroscopic Properties: Predicting the absorption and emission energies for both tautomers to compare with experimental data.

The following table summarizes typical computational data obtained from theoretical investigations of ESIPT in related hydroxynaphthoic acid derivatives.

| Computational Parameter | Enol Tautomer (S₀) | Enol Tautomer (S₁) | Keto Tautomer (S₀) | Keto Tautomer (S₁) | Source |

| Relative Energy (kcal/mol) | 0.0 | Varies | Higher | Lower | researchgate.netresearchgate.net |

| O-H Bond Length (Å) | ~0.98 | Longer | N/A | N/A | scite.ai |

| O...O Distance (Å) | ~2.6 | Shorter | N/A | N/A | scite.ai |

| Calculated Emission (nm) | Normal Stokes Shift | N/A | N/A | Large Stokes Shift | global-sci.com |

This table presents generalized findings from studies on related hydroxynaphthoic acid esters, as direct data for this compound is not available.

Beyond the radiative decay via fluorescence, excited molecules can return to the ground state through non-radiative pathways. Modeling these processes is crucial for a complete understanding of the photophysics of this compound. Photoinduced proton transfer is often a key step that can facilitate or compete with these non-radiative transitions.

Theoretical models are used to identify conical intersections (CIs) between potential energy surfaces, which act as funnels for efficient non-radiative decay. The accessibility of these CIs from the excited state minimum determines the efficiency of internal conversion. For hydroxynaphthoic acid derivatives, it has been proposed that the photostability of some isomers is not due to ESIPT, but rather to the efficient non-radiative dynamics of their normal tautomers. scite.ai

The modeling of these processes involves:

Locating Conical Intersections: Using specialized algorithms to find the geometries where the S₁ and S₀ states become degenerate.

Mapping Reaction Paths: Tracing the minimum energy paths from the Franck-Condon region to the excited state minima and towards any accessible CIs.

Calculating Coupling Terms: Determining the strength of the coupling between the electronic states, which influences the rate of non-radiative transitions.

Solvent effects are also a critical aspect of modeling photoinduced processes. Polarizable continuum models (PCMs) can be used to simulate the influence of the solvent environment on the energetics of proton transfer and the stability of different electronic states. In some cases, explicit solvent molecules are included in the quantum mechanical calculation to account for specific hydrogen-bonding interactions that can mediate or assist the proton transfer. acs.org

The following table outlines the key aspects and methodologies for modeling photoinduced proton transfers and non-radiative transitions.

| Modeled Process | Computational Methodology | Key Information Obtained | Source |

| Photoinduced Proton Transfer | TD-DFT, CASSCF/CASPT2 | Potential energy barriers, reaction pathways, solvent effects | global-sci.comtandfonline.com |

| Internal Conversion | CI search algorithms, MECP calculations | Location of conical intersections, efficiency of non-radiative decay | scite.ai |

| Intersystem Crossing | Spin-orbit coupling calculations | Rate of transition to the triplet state | - |

| Solvent Effects | PCM, QM/MM | Stabilization of charge-transfer states, modification of energy barriers | acs.org |

This table is a generalized representation based on computational studies of related aromatic compounds.

Environmental Fate, Biotransformation, and Ecological Impact Considerations

Microbial Degradation Pathways and Enzyme Systems

The biodegradation of aromatic compounds like methyl 8-hydroxy-1-naphthoate is a key process in their environmental removal. Microorganisms have evolved diverse metabolic strategies to utilize such compounds as sources of carbon and energy.

Certain bacterial strains are particularly adept at degrading complex aromatic hydrocarbons. Sphingomonas paucimobilis, for instance, is a versatile bacterium known for its ability to metabolize a wide range of aromatic compounds, including those structurally related to this compound. nih.gov Strains of S. paucimobilis have demonstrated the ability to grow on various aromatic substrates such as phenanthrene (B1679779), naphthalene (B1677914), and hydroxylated naphthoic acids like 1-hydroxy-2-naphthoic acid. researchgate.net

The metabolic prowess of S. paucimobilis is partly due to enzymes with relaxed substrate specificity, allowing them to act on a variety of substituted aromatic isomers. researchgate.net This bacterium initiates metabolism of substituted naphthalenes through two primary routes: hydroxylation of a methyl group or dioxygenation of an aromatic ring. researchgate.net For naphthoate-like structures, which are intermediates in the degradation of larger polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, bacterial systems can cleave the aromatic structure, leading to mineralization. nih.gov The degradation of naphthoic acids, which are formed as by-products during the breakdown of compounds like methylnaphthalenes and phenanthrene, has been observed in several soil bacteria. frontiersin.orgnih.gov

The critical step in the biodegradation of aromatic compounds is the cleavage of the stable aromatic ring, a reaction catalyzed by a class of enzymes known as dioxygenases. For hydroxylated naphthoates, such as 1-hydroxy-2-naphthoate (B8527853), a key metabolite in phenanthrene degradation, a specific type of dioxygenase is employed. nih.govoup.com

1-hydroxy-2-naphthoate dioxygenase is a unique enzyme that catalyzes the cleavage of a singly hydroxylated aromatic ring, unlike many other dioxygenases that act on doubly hydroxylated rings. nih.govnih.gov This enzyme incorporates two atoms of oxygen from a single O₂ molecule into the substrate, leading to the opening of the ring. wikipedia.org The systematic name for this enzyme is 1-hydroxy-2-naphthoate:oxygen 1,2-oxidoreductase (decyclizing). wikipedia.org Studies on this enzyme purified from various bacterial strains, including Nocardioides sp. and Pseudomonas sp., have revealed that it requires ferrous iron (Fe(II)) as a cofactor for its catalytic activity. nih.govresearchgate.net The reaction is highly efficient, with one mole of molecular oxygen being consumed for every mole of 1-hydroxy-2-naphthoate that is oxidized. nih.gov

The table below summarizes the characteristics of a representative 1-hydroxy-2-naphthoate dioxygenase.

| Property | Value | Source |

| Enzyme Class | Oxidoreductase (Dioxygenase) | wikipedia.org |

| EC Number | 1.13.11.38 | wikipedia.org |

| Substrates | 1-hydroxy-2-naphthoate, O₂ | wikipedia.org |

| Cofactor | Fe(II) | nih.govresearchgate.net |

| Reaction Type | Extradiol ring cleavage | nih.gov |

The breakdown of naphthoic acid derivatives proceeds through a series of metabolic intermediates. The specific pathway can vary depending on the microorganism and the initial substrate. For the degradation of 1-naphthoic acid by Stenotrophomonas maltophilia, the pathway is initiated by a double hydroxylation of the aromatic ring. nih.govethz.ch

This initial step forms 1,2-dihydroxy-8-carboxynaphthalene. nih.govethz.ch Subsequent enzymatic reactions lead to ring cleavage and the formation of several downstream metabolites. The ultimate products are intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, allowing the bacterium to use the original compound for energy and biomass. ethz.ch

Key intermediates in the degradation of 1-naphthoic acid are listed in the table below.

| Intermediate Compound | Role in Pathway | Source |

| cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene | Product of initial dioxygenation | ethz.ch |

| 1,2-Dihydroxy-8-carboxynaphthalene | Product of dehydrogenase activity | nih.govethz.ch |

| (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate | Ring cleavage product of 1-hydroxy-2-naphthoate | wikipedia.org |

| 2-hydroxy-3-carboxybenzal pyruvate | Downstream intermediate | nih.govethz.ch |

| 3-formylsalicylate | Downstream intermediate | nih.govethz.ch |

| 2-hydroxyisophthalate | Downstream intermediate | nih.govethz.ch |

| Salicylate (B1505791) | Key intermediate leading to central metabolism | nih.govethz.ch |

| Catechol | Final aromatic intermediate before entering TCA cycle | nih.govethz.ch |

| Phthalate | Common end product from phenanthrene metabolism via naphthoates | nih.gov |

Enzymatic Ring Cleavage and Dioxygenase Activity in Naphthoate Metabolism

Prediction of Environmental Behavior via QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. nih.govtandfonline.com These in silico methods are valuable for assessing the potential persistence, bioaccumulation, and toxicity of compounds like this compound, especially when experimental data is scarce.

QSAR models can estimate the likelihood and rate of a chemical's degradation in the environment. For biodegradation, models like the BIOWIN suite predict the probability of rapid aerobic biodegradation. umweltbundesamt.de These models are trained on large datasets of experimental results and use molecular fragments and structural features to make predictions.

Abiotic degradation processes, such as hydrolysis, are also amenable to QSAR modeling. chemsafetypro.com Hydrolysis, the breakdown of a substance by reaction with water, can be a significant degradation pathway for esters like this compound. QSARs for alkaline hydrolysis of carboxylic acid esters have been developed using descriptors such as the pKa of the resulting alcohol and carboxylic acid, as well as steric parameters. nih.gov These models can predict hydrolysis rate constants, which are crucial for estimating a chemical's environmental half-life in aqueous systems. chemsafetypro.comnih.gov

The distribution of a chemical in the environment is governed by processes like sorption to soil and sediment and volatilization into the air. QSAR models are used to predict these behaviors. nih.govtandfonline.com

Sorption is often estimated using the octanol-water partition coefficient (log Kₒₗ), which is a measure of a chemical's hydrophobicity. umweltbundesamt.de QSAR models like KOWWIN can calculate log Kₒₗ values from a chemical's structure. umweltbundesamt.de A higher log Kₒₗ value generally suggests a greater tendency to adsorb to organic matter in soil and sediment, reducing its mobility in water.

Modeling of Biodegradation and Abiotic Degradation Processes

Ecological Relevance of Naphthoate Derivatives as Environmental Contaminants or Metabolites

Naphthoate derivatives, including hydroxylated and methylated forms, are significant in environmental science primarily due to their emergence as metabolites from the microbial degradation of PAHs. nih.gov PAHs are a class of persistent organic pollutants found throughout the environment, and their biotransformation is a key process in their removal. frontiersin.orggavinpublishers.com

Substituted and non-substituted naphthoic acids are known to be excreted by a variety of microorganisms, including bacteria and fungi, as products of the detoxification and biotransformation of PAHs such as methylnaphthalenes, phenanthrene, and anthracene. nih.gov For instance, some naphthalene derivatives, like certain methylnaphthalenes and naphthoic acids, are designated as priority organic pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential for genotoxic, mutagenic, and carcinogenic effects. nih.gov The release of these low molecular weight PAHs and their derivatives into the environment can lead to bioaccumulation in the food chain, thereby impacting ecosystem health. nih.gov

Research has shown that the biodegradation of phenanthrene by various bacterial strains, such as Staphylococcus sp. and Ochrobactrum sp., can lead to the formation of 2-hydroxy-1-naphthoic acid as a metabolic intermediate. frontiersin.org Similarly, the soil bacterium Stenotrophomonas maltophilia CSV89 can utilize 1-naphthoic acid as its sole source of carbon and energy. nih.gov The metabolic pathway in this bacterium begins with the double hydroxylation of the aromatic ring to form 1,2-dihydroxy-8-carboxynaphthalene. nih.gov

The environmental impact of naphthoate derivatives can also be influenced by their chemical structure. For example, studies on halogenated naphthoic acids have indicated that brominated derivatives exhibit higher persistence in environmental matrices, which necessitates careful handling and disposal protocols. Furthermore, some naphthoic acid derivatives have been investigated for their potential as plant growth regulators, which could have agricultural implications.

The toxicity of these metabolites can sometimes exceed that of the parent PAH compounds. For example, research on the phytotoxicity of PAH metabolites has shown that compounds like 1-hydroxy-2-naphthoic acid, a microbial degradation product of phenanthrene, can be more toxic to plants than the original phenanthrene molecule. researchgate.netcranfield.ac.uk This highlights the importance of understanding the complete biodegradation pathways of PAHs and the ecological effects of their various intermediate metabolites.

In anaerobic environments, 2-naphthoic acid has been identified as a central metabolite in the degradation of naphthalene and 2-methylnaphthalene. nih.gov Its detection in contaminated aquifers is considered an indicator of in-situ anaerobic degradation of these PAHs. nih.gov

The table below summarizes key research findings on the biotransformation of various naphthoate derivatives by microorganisms.

| Precursor Compound | Microorganism | Key Naphthoate Metabolite(s) | Significance |

| Phenanthrene | Staphylococcus sp. strain PN/Y | 2-Hydroxy-1-naphthoic acid | Illustrates the formation of hydroxylated naphthoic acids from multi-ring PAHs. frontiersin.org |

| Phenanthrene | Ochrobactrum sp. strain PWTJD | 2-Hydroxy-1-naphthoic acid | Demonstrates a meta-cleavage pathway for phenanthrene degradation. frontiersin.org |

| 1-Methylnaphthalene, 2-Methylnaphthalene | Pseudomonas putida CSV86 | 1-Naphthoic acid, 2-Naphthoic acid | Shows the accumulation of naphthoic acids from the degradation of methylated naphthalenes. |

| 1-Naphthoic acid | Stenotrophomonas maltophilia CSV89 | 1,2-Dihydroxy-8-carboxynaphthalene | Represents a pathway for the complete mineralization of a naphthoic acid. nih.gov |

| Naphthalene, 2-Methylnaphthalene | Anaerobic consortia | 2-Naphthoic acid | A key intermediate in the anaerobic degradation pathway of these PAHs. nih.gov |

Applications and Research Horizons of Methyl 8 Hydroxy 1 Naphthoate

Role as a Key Intermediate in Organic Synthesis

The strategic placement of functional groups makes certain naphthoate derivatives valuable building blocks in the synthesis of more complex molecules. While direct applications of Methyl 8-hydroxy-1-naphthoate are an area of ongoing exploration, the utility of its isomers is well-documented, providing a roadmap for its potential synthetic pathways.

Precursor for Axially Chiral Benzimidazole (B57391) Derivatives

Axially chiral compounds are of significant interest in asymmetric catalysis. Research into the synthesis of these structures has prominently featured isomers of this compound. Specifically, Methyl 1-hydroxy-2-naphthoate (B8527853) has been successfully used as a starting reagent for the synthesis of axially chiral benzimidazole derivatives. This process involves a multi-step sequence that begins with the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed coupling reaction with 2-nitroaniline. Subsequent reduction of the nitro group and cyclization yields the core benzimidazole structure, which can be further modified to create chiral ligands for metal catalysts. These catalysts have shown high stereoselectivity in asymmetric reactions.

Building Block for Aza-Mollugin Derivatives

Mollugin and its analogues are natural products with noted biological activities. The synthesis of aza-mollugin derivatives, which are nitrogen-containing analogues, has also been explored using naphthoate precursors. Again, the literature points to Methyl 1-hydroxy-2-naphthoate as a key starting material for these syntheses. The synthetic route leverages the reactivity of the naphthoate structure to build the additional heterocyclic rings characteristic of the aza-mollugin framework.

Emerging Applications in Advanced Chemical Materials Research

The development of materials with specialized functions is a key driver of innovation. The unique electronic and chelating properties of the hydroxynaphthoate (B12740854) structure lend themselves to applications in materials science, particularly in environmental remediation.

Utilization in Task-Specific Ionic Liquids for Heavy Metal Extraction

Task-specific ionic liquids (TSILs) are a class of solvents designed for specific purposes, such as the selective extraction of metal ions from aqueous solutions. frontiersin.orgnih.gov Research in this area has led to the development of novel ionic liquids based on the 3-hydroxy-2-naphthoate anion. frontiersin.orgnih.govnih.gov These ionic liquids are created by pairing the naphthoate anion with large, hydrophobic cations like trihexyltetradecylphosphonium (B14245789) ([P₆₆₆₁₄]⁺) or methyltrioctylammonium ([N₁₈₈₈]⁺). frontiersin.orgnih.govnih.gov

| Metal Ion | Extraction Efficacy (%) after 1 hour | Extraction Efficacy (%) after 24 hours |

| Lead (Pb) | 76% | >90% |

| Copper (Cu) | 59% | >90% |

| Silver (Ag) | 47% | >90% |

| Cadmium (Cd) | 35% | >90% |

| Cobalt (Co) | <10% | Not Reported |

| Manganese (Mn) | <10% | Not Reported |

| Nickel (Ni) | <10% | Not Reported |

| Table 1: Extraction efficacies of the task-specific ionic liquid [P₆₆₆₁₄][HNA] for various heavy metals in synthetic water samples. Data sourced from Frontiers in Chemistry. frontiersin.orgnih.gov |

Potential for Therapeutic and Industrial Applications

The naphthalene (B1677914) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds and approved drugs. nih.gov This suggests that derivatives of naphthalene, including this compound, hold significant potential for development in the pharmaceutical industry.

Advancements in Drug Discovery based on Naphthoate Scaffolds

The naphthalene core is present in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govijpsjournal.com The 1,8-disubstituted naphthalene framework, in particular, is a subject of interest due to the unique spatial arrangement and potential for interaction between the substituents. acs.orgrsc.orgresearchgate.net This arrangement can be exploited to design molecules that bind with high affinity and specificity to biological targets like DNA or proteins. acs.orgrsc.org

For instance, 1,8-naphthalimide (B145957) derivatives have been extensively developed as fluorescent probes for cell imaging and as DNA intercalating agents for potential anticancer therapies. acs.orgrsc.org Researchers design and synthesize novel compounds based on these scaffolds to improve their pharmacokinetic properties and biological activity. ijpsjournal.com Computational methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are used to screen potential drug candidates based on naphthalene scaffolds before their synthesis. nih.govijpsjournal.com Given its structure as a 1,8-disubstituted naphthalene derivative, this compound represents a foundational molecule that could be chemically modified to explore new therapeutic possibilities within this well-established class of compounds.

Biocatalysis and Bioremediation Prospects

The exploration of biocatalysis and bioremediation pathways for synthetic organic compounds is a critical area of research, driven by the need for sustainable and environmentally benign chemical processing and pollution mitigation. While direct microbial degradation studies on this compound are not extensively documented in publicly available literature, its structural features—a naphthalene core, a hydroxyl group, and an ester linkage—allow for informed predictions about its potential biotransformation and biodegradation routes. These prospects are largely inferred from studies on analogous naphthalene derivatives, such as naphthoic acids and other substituted naphthalenes.

The primary routes for the biological breakdown of this compound are expected to involve two key enzymatic processes: the hydrolysis of the ester bond and the oxidative cleavage of the aromatic rings.

A plausible initial step in the microbial metabolism of this compound is the hydrolysis of its methyl ester group by microbial esterases or lipases. These enzymes are ubiquitous in nature and are known to catalyze the cleavage of ester bonds, converting esters into their corresponding carboxylic acids and alcohols. nih.govresearchgate.netnih.govijcmas.com This reaction would transform this compound into 8-hydroxy-1-naphthoic acid and methanol (B129727). The resulting 8-hydroxy-1-naphthoic acid would then be susceptible to further microbial degradation. Research on the lipase-catalyzed hydrolysis of structurally similar compounds, such as naproxen (B1676952) methyl ester, by organisms like Candida rugosa supports the feasibility of this initial enzymatic attack. nih.gov

Following the initial hydrolysis, the subsequent degradation of the resulting 8-hydroxy-1-naphthoic acid would likely proceed through pathways established for other naphthoic acid derivatives. For instance, the soil bacterium Stenotrophomonas maltophilia CSV89 has been shown to metabolize 1-naphthoic acid by first dihydroxylating the aromatic ring to form 1,2-dihydroxy-8-carboxynaphthalene. nih.gov This intermediate then undergoes further oxidation, leading to ring cleavage and eventual entry into the central carbon metabolism. nih.gov

Another potential avenue for biotransformation involves the action of monooxygenases and dioxygenases on the naphthalene ring system. These enzymes are crucial in the aerobic degradation of polycyclic aromatic hydrocarbons (PAHs). frontiersin.org For example, cytochrome P450 monooxygenases, such as CYP199A1 and CYP199A2, have been identified to hydroxylate 2-naphthoic acid, producing 7- and 8-hydroxy-2-naphthoic acids. nih.gov This demonstrates the capability of microbial systems to specifically hydroxylate the naphthalene nucleus of naphthoic acids, a reaction that could be relevant to the further transformation of 8-hydroxy-1-naphthoic acid.

The degradation of compounds with a 1,8-substitution pattern on the naphthalene ring, such as acenaphthene (B1664957), can also provide insights. The microbial metabolism of acenaphthene can lead to the formation of naphthalene-1,8-dicarboxylic acid, indicating that enzymatic systems exist to process compounds with substituents at these sterically hindered peri-positions. sciepub.com

The following tables summarize relevant research findings that underpin the potential for biocatalysis and bioremediation of this compound.

Interactive Data Table: Microbial Enzymes in the Hydrolysis of Aromatic Esters

| Enzyme | Microbial Source | Substrate(s) | Key Findings | Reference(s) |

| Lipase | Candida rugosa | Naproxen methyl ester | Catalyzes the enantioselective hydrolysis of the methyl ester. | nih.gov |

| Esterase | Pseudomonas fluorescens | p-Nitrophenyl acetate, p-Nitrophenyl butyrate | Exhibits hydrolytic activity on short-chain phenyl esters. | jmb.or.kr |

| Lipase | Candida antarctica (immobilized) | Aspirin methyl ester | Capable of hydrolyzing the ester to methyl salicylate (B1505791). | uminho.pt |

| Esterase | Various Bacteria | General ester prodrugs | Bacterial esterases can activate prodrugs through intracellular hydrolysis. | nih.gov |

Interactive Data Table: Microbial Degradation of Naphthalene Derivatives

| Microorganism | Substrate | Key Metabolic Products | Significance | Reference(s) |

| Stenotrophomonas maltophilia CSV89 | 1-Naphthoic acid | 1,2-Dihydroxy-8-carboxynaphthalene | Demonstrates a complete degradation pathway for a naphthoic acid. | nih.gov |

| Pseudomonas sp. | Acenaphthene | Naphthalene-1,8-dicarboxylic acid | Shows microbial capability to metabolize 1,8-substituted naphthalenes. | sciepub.com |

| Escherichia coli (expressing CYP199A1) | 2-Naphthoic acid | 7-Hydroxy-2-naphthoic acid, 8-Hydroxy-2-naphthoic acid | Highlights enzymatic capability for specific hydroxylation at the 8-position. | nih.gov |

| Pseudomonas putida | Naphthalene | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene | A well-studied model for the initial stages of PAH biodegradation. | nih.gov |

These assembled findings from related research provide a strong foundation for future investigations into the specific biocatalytic and bioremediation applications of this compound. The development of microbial strains or enzymatic systems tailored for its efficient transformation could offer a green and sustainable alternative to conventional chemical methods.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings on Methyl 8-hydroxy-1-naphthoate

This compound is an organic compound with the chemical formula C12H10O3, belonging to the family of naphthoic acid esters. glpbio.com Structurally, it is characterized by a naphthalene (B1677914) core substituted with a hydroxyl (-OH) group at the 8-position and a methyl ester (-COOCH3) group at the 1-position. cymitquimica.com This peri-positioning of the functional groups allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a feature that significantly influences its chemical and physical properties. rsc.org

The compound typically presents as a white to pale yellow or off-white crystalline solid. cymitquimica.com It is soluble in common organic solvents like ethanol, ether, acetone, and dimethyl sulfoxide, but has limited solubility in water. cymitquimica.com Its synthesis is generally achieved through the esterification of 8-hydroxy-1-naphthoic acid with methanol (B129727), often under alkaline conditions.

Current understanding identifies this compound primarily as a chemical intermediate. cymitquimica.com It serves as a building block or precursor in the synthesis of more complex molecules, such as certain dyes and pharmaceuticals. cymitquimica.com While the broader class of naphthalene compounds is known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties, specific and detailed research into the bioactivity of this compound itself is not extensively documented in the reviewed literature. mdpi.commdpi.comontosight.ai Its utility is also noted in organic chemistry research, where it can be used as a substrate for various chemical transformations. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5247-86-9 | glpbio.com |

| Molecular Formula | C12H10O3 | glpbio.com |

| Molecular Weight | 202.21 g/mol | chemscene.com |

| Appearance | White to pale yellow solid | |

| Melting Point | 59-62 °C | sigmaaldrich.com |

| Boiling Point | 368.5 ± 15.0 °C at 760 mmHg | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonyms | 8-Hydroxy-naphthalene-1-carboxylic acid methyl ester | cymitquimica.comchemscene.com |

Identification of Unexplored Research Avenues and Challenges

Despite its established role as a synthetic intermediate, significant gaps exist in the scientific understanding of this compound, presenting numerous opportunities for future investigation.

Biological Activity Profiling: The most significant unexplored avenue is the systematic evaluation of its biological properties. While related naphthalene structures exhibit potent antimicrobial, anti-inflammatory, and even anticancer activities, dedicated studies on this compound are lacking. mdpi.commdpi.com Research is needed to screen this compound against a wide array of biological targets to uncover any potential therapeutic value.

Advanced Material Applications: The application of naphthalene derivatives in materials science, particularly as n-type semiconductors in organic electronics, is a rapidly growing field. acs.org However, this compound has not been investigated for such purposes. Its unique electronic and photophysical properties, influenced by the intramolecular hydrogen bond, remain uncharacterized and unexploited for applications in optoelectronics, sensors, or functional polymers.

Synthetic Methodology and Derivatization: While a basic synthesis exists, challenges remain in optimizing this process for higher yield, purity, and sustainability. There is an opportunity to explore greener synthetic routes, such as those using enzymatic catalysis or ionic liquids. chemscene.comfrontiersin.org Furthermore, the development of regioselective methods to functionalize the naphthalene ring further would open pathways to a diverse library of novel derivatives with potentially enhanced properties.

Mechanistic and Physicochemical Studies: The influence of the intramolecular hydrogen bond on the compound's reactivity is noted but not deeply understood. rsc.org Detailed mechanistic studies, both experimental and computational, could elucidate how this structural feature governs its interactions and chemical behavior. Probing its photophysical characteristics (e.g., fluorescence, phosphorescence) is another untouched area that could be relevant for material science applications.

Prospective Methodologies and Interdisciplinary Research Opportunities

Addressing the identified research gaps will require the application of modern scientific techniques and fostering collaboration across different disciplines.

Prospective Methodologies:

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational models can predict the compound's electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts. researchgate.net This approach can help rationalize the role of substituents and predict the biological activities of novel derivatives. researchgate.net

High-Throughput Screening (HTS): Employing HTS methodologies would enable the rapid evaluation of this compound and its derivatives against large panels of enzymes, cell lines, and microbial strains, efficiently identifying potential leads for drug discovery.

Advanced Catalysis: Research into novel catalytic systems, including transition metal catalysts (e.g., palladium) or biocatalysts (e.g., O-methyltransferases), could lead to more efficient and selective synthetic routes for the compound and its analogs. chemscene.comnih.gov

Supramolecular Chemistry: The compound's structure makes it a candidate for studies in crystal engineering and the formation of co-crystals, where non-covalent interactions can be used to tune physicochemical properties. mdpi.com

Interdisciplinary Research Opportunities:

Medicinal Chemistry and Chemical Biology: A synergistic effort between synthetic organic chemists and biologists is crucial. Chemists can synthesize novel derivatives, while biologists can perform in-depth evaluations of their activity, mechanism of action, and potential as therapeutic agents. mdpi.comontosight.ai

Materials Science and Engineering: Collaboration with material scientists could lead to the incorporation of this compound into new functional materials. Its potential as a building block for organic semiconductors, liquid crystals, or specialized polymers is a promising interdisciplinary frontier. acs.org

Green and Sustainable Chemistry: Partnering with chemical engineers focused on green chemistry could facilitate the development of environmentally benign production processes. This could involve using greener solvents like ionic liquids or designing catalytic processes that minimize waste and energy consumption. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for Methyl 8-hydroxy-1-naphthoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification of 8-hydroxy-1-naphthoic acid using methanol under acid catalysis (e.g., H₂SO₄). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Validate purity using:

- HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).

- Melting Point Analysis (compare to literature values; discrepancies ≥2°C indicate impurities) .

- ¹H/¹³C NMR (confirm esterification by absence of carboxylic acid proton at δ ~12 ppm and presence of methoxy group at δ ~3.9 ppm).

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves 3D structure unambiguously. Use SHELX programs (SHELXT for solution, SHELXL for refinement) for crystallographic data processing .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).

- FT-IR : Identify ester carbonyl stretch (~1720 cm⁻¹) and hydroxyl group (~3200 cm⁻¹).

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Methodological Answer:

- Systematic Review Framework : Apply steps from toxicological profiles (Table C-1, ):

- Data Extraction : Compile degradation half-lives (t½) from soil/water studies.

- Risk of Bias Assessment : Use Table C-7 () to evaluate study design (e.g., randomization of exposure levels, blinding in analytical measurements).

- Confidence Rating : Rate studies based on consistency (e.g., t½ variability <20% = high confidence) .

- Mechanistic Modeling : Apply QSAR models to predict biodegradation pathways and compare with experimental data .

Q. What experimental designs mitigate bias in assessing the genotoxicity of this compound?

Methodological Answer:

Q. How can metabolic pathway discrepancies between rodent and human models be addressed?

Methodological Answer:

- Cross-Species Comparative Studies :

- Liver Microsome Assays : Incubate this compound with human/rat liver S9 fractions; quantify metabolites via LC-MS/MS.

- Transcriptomic Profiling : Compare CYP450 isoform expression (e.g., CYP1A1, CYP2E1) using RNA-seq .

- Data Integration : Apply the "Level of Evidence" framework (Section C.7, ) to weigh human-relevant pathways (e.g., prioritize metabolites detected in human hepatocytes over rodent data).

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data on this compound’s polymorphs?

Methodological Answer:

- Rietveld Refinement : Use SHELXL to refine powder XRD data and identify dominant polymorphs.

- Thermal Analysis : Perform DSC to detect polymorphic transitions (endothermic peaks indicate phase changes).

- Interlaboratory Validation : Share raw crystallographic data (structure factors) via platforms like CCDC to assess reproducibility .

Methodological Tables

Q. Table 1. Key Parameters for Toxicokinetic Studies

| Parameter | Methodology | Reference |

|---|---|---|

| Bioavailability | Oral vs. IV dosing in rodent models | , Table C-6 |

| Metabolite Profiling | LC-MS/MS with isotopic labeling | , Section B.1 |

| Half-life (t½) | Non-compartmental analysis (NCA) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.